molecular formula C17H34OSi2 B14302307 tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane CAS No. 122700-27-0

tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane

Cat. No.: B14302307
CAS No.: 122700-27-0
M. Wt: 310.6 g/mol
InChI Key: NZBSKROFBVEDRZ-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane is a complex organosilicon compound. It is characterized by the presence of both tert-butyl and trimethylsilyl groups, making it a versatile reagent in organic synthesis. This compound is often used in the protection of hydroxyl groups and in the synthesis of various organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alkyne or enyne compound. The reaction is usually carried out in the presence of a base such as imidazole or triethylamine in an anhydrous solvent like methylene chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the general principles of organosilicon chemistry and the use of standard protective group strategies apply.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The tert-butyl and trimethylsilyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like alcohols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce silanes.

Scientific Research Applications

tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane involves its ability to act as a protecting group for hydroxyl groups. The tert-butyl and trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of tert-butyl and trimethylsilyl groups along with an enyne moiety. This structure provides both steric protection and reactivity, making it a valuable reagent in organic synthesis.

Properties

CAS No.

122700-27-0

Molecular Formula

C17H34OSi2

Molecular Weight

310.6 g/mol

IUPAC Name

tert-butyl-dimethyl-(1-trimethylsilyloct-7-en-1-yn-3-yloxy)silane

InChI

InChI=1S/C17H34OSi2/c1-10-11-12-13-16(14-15-19(5,6)7)18-20(8,9)17(2,3)4/h10,16H,1,11-13H2,2-9H3

InChI Key

NZBSKROFBVEDRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCCC=C)C#C[Si](C)(C)C

Origin of Product

United States

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